molecular formula C7H13N3 B1654161 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine CAS No. 21150-01-6

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Cat. No.: B1654161
CAS No.: 21150-01-6
M. Wt: 139.2 g/mol
InChI Key: OKJUBHQJVNBSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of high-throughput synthesis techniques to ensure scalability and efficiency. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: tert-Butylhydroperoxide (TBHP) is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Electrophiles such as alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
  • 5-Amino-1H-imidazole-4-carboxamide
  • 5-Amino-2-methyl-1H-imidazole

Uniqueness

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other imidazole derivatives .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,4-8)6-3-9-5-10-6/h3,5H,4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJUBHQJVNBSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175392
Record name beta,beta-Dimethyl-1H-imidazole-4-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21150-01-6
Record name beta,beta-Dimethyl-1H-imidazole-4-ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021150016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta,beta-Dimethyl-1H-imidazole-4-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
Reactant of Route 2
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
Reactant of Route 3
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
Reactant of Route 4
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
Reactant of Route 5
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine
Reactant of Route 6
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.